

Technical Monograph: 3-Chloro-7-nitroquinoline

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Compound of Interest

Compound Name: 3-Chloro-7-nitroquinoline

Cat. No.: B8249669

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Structural Integrity, Synthetic Pathways, and Pharmacophore Applications

Abstract

3-Chloro-7-nitroquinoline (CAS: 75755-39-4) represents a specialized halogenated heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents.[1][2][3][4][5][6][7][8] This whitepaper provides a definitive chemical profile, validated synthetic methodologies, and a structural analysis of this compound.[8] By leveraging the electronic "push-pull" nature of the electron-withdrawing nitro group at position 7 and the reactive chlorine handle at position 3, researchers can utilize this scaffold for high-precision palladium-catalyzed cross-coupling reactions.[8]

Chemical Identity & Physicochemical Profiling

Precise identification is the cornerstone of reproducible research.[8] The following data is verified against chemical inventories and calculated descriptors.

Table 1: Chemical Identity & Identifiers

Descriptor	Value
IUPAC Name	3-Chloro-7-nitroquinoline
CAS Registry Number	75755-39-4
SMILES (Canonical)	<chem>C1=CC2=C(C=C1[O-])N=CC(=C2)Cl</chem>
InChI String	InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H
InChIKey	GPKCCBYZRFLVKN-UHFFFAOYSA-N
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂

| Molecular Weight | 208.60 g/mol | [\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Calculated Physicochemical Properties

Property	Value	Significance
XLogP3	-2.6	Moderate lipophilicity; suitable for membrane permeability. [8]
TPSA	58.7 Å ²	Polar surface area dominated by the nitro group; favorable for oral bioavailability rules. [8]
H-Bond Donors	0	Lack of donors prevents non-specific binding; ideal for kinase ATP-pocket targeting. [8]

| H-Bond Acceptors | 3 | Nitro oxygens and quinoline nitrogen serve as vectoral acceptors.[\[8\]](#) |

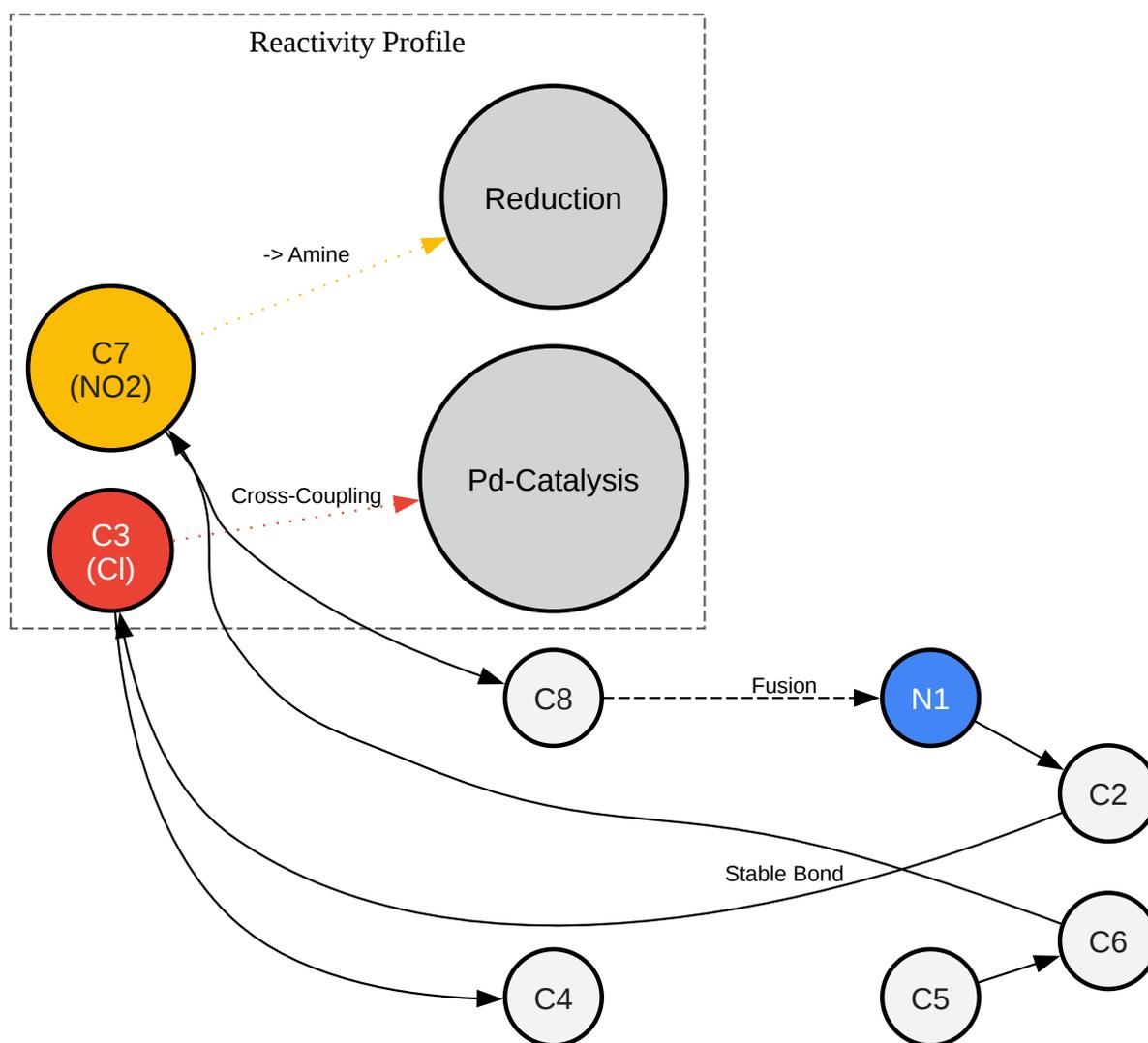
Structural Biology & Electronic Reactivity

The **3-chloro-7-nitroquinoline** scaffold exhibits a unique electronic environment defined by two key vectors:

- **C3-Chlorine (The Synthetic Handle):** Unlike the highly reactive C2 or C4 positions in quinolines (which are susceptible to nucleophilic aromatic substitution, S_NAr), the C3 position is electronically deactivated towards direct nucleophilic attack.[8] This makes the C3-Cl bond robust, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization. This stability allows the scaffold to survive earlier synthetic steps.[8]
- **C7-Nitro (The Masked Auxochrome):** The nitro group at C7 is a strong electron-withdrawing group (EWG).[8] It deactivates the benzene ring but can be selectively reduced to an amine (7-amino-3-chloroquinoline).[8] The 7-amino moiety is a critical pharmacophore in antimalarial drugs (resembling the chloroquine tail anchor) and provides a hydrogen bond donor for kinase hinge binding.[8]

Visualization: Structural Numbering & Electronic Vectors

The following diagram illustrates the canonical numbering and the divergent reactivity zones of the molecule.



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Figure 1: Canonical numbering of the quinoline core. C3 is the site for cross-coupling; C7 is the reducible pharmacophore anchor.[8]

Validated Synthetic Methodologies

While direct chlorination of 7-nitroquinoline is non-regioselective, the Friedlander Condensation offers the highest fidelity for constructing the **3-chloro-7-nitroquinoline** scaffold from acyclic

precursors.[8] This convergent approach minimizes regio-isomeric impurities.[8]

Protocol A: Friedlander Condensation (High Fidelity)

This method involves the condensation of an o-aminoaldehyde with an

-haloketone/aldehyde.[8]

Reagents:

- Precursor A: 2-Amino-4-nitrobenzaldehyde (CAS: 55289-36-6)
- Precursor B: Chloroacetaldehyde (CAS: 107-20-0) (typically generated in situ from diethyl acetal or used as aqueous solution)
- Catalyst: Sulfuric acid (cat.) or KOH (base-mediated)[8]
- Solvent: Ethanol or Acetic Acid

Step-by-Step Workflow:

- Preparation: Dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) in ethanol at 60°C.
- Condensation: Add Chloroacetaldehyde (1.2 eq) dropwise.
- Cyclization: Heat the mixture to reflux (80-90°C) for 4-6 hours. The mechanism proceeds via imine formation followed by intramolecular aldol-type condensation.[8]
- Work-up: Cool to room temperature. The product often precipitates.[8] If not, neutralize with NaHCO₃ and extract with Ethyl Acetate.[8]
- Purification: Recrystallize from ethanol/water to yield yellow needles of **3-chloro-7-nitroquinoline**.

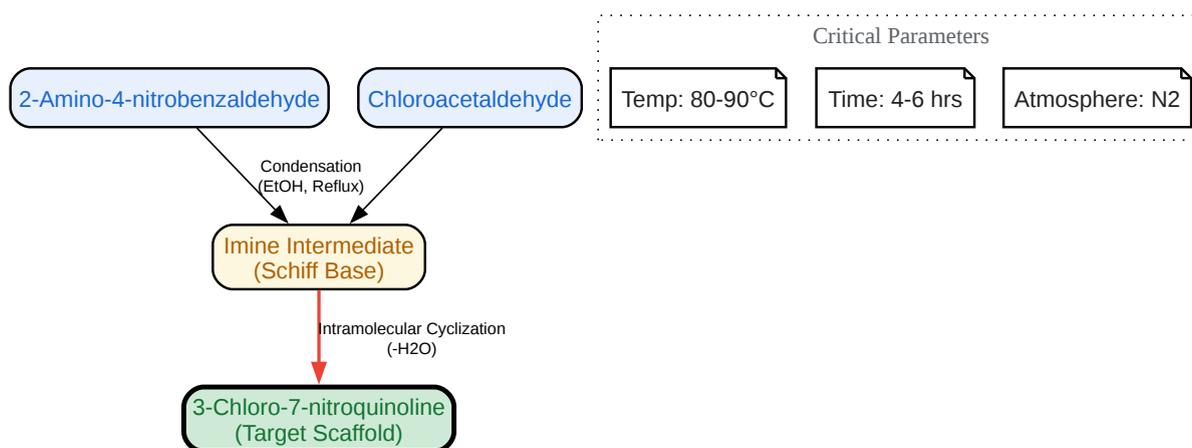
Protocol B: Indole Ring Expansion (Alternative)

A classic route for 3-chloroquinolines involves the reaction of indoles with carbenes (Ciamician-Dennstedt rearrangement type).[8]

- Reaction: 6-Nitroindole + CHCl₃ + NaOH (aq) + TEBA (Phase Transfer Catalyst).[8]

- Mechanism: Dichlorocarbene addition to the C2-C3 bond of indole, followed by ring expansion and elimination of HCl.[8]
- Note: This method is often lower yielding due to polymerization side reactions but uses cheaper starting materials.[8]

Visualization: Friedlander Synthesis Pathway



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Figure 2: The Friedlander Condensation pathway ensures regioselective placement of the chlorine and nitro groups.

Applications in Drug Discovery

The **3-chloro-7-nitroquinoline** structure is not merely an end-product but a high-value intermediate (Reference Example 186 in patent literature regarding kinase inhibitors).[8]

- Syk Kinase Inhibitors: The scaffold serves as a precursor to Syk (Spleen Tyrosine Kinase) inhibitors.[8] The nitro group is reduced to an amine (7-NH₂), which binds to the hinge region

of the kinase, while the 3-Cl group allows for the attachment of solubilizing groups or hydrophobic tails via Suzuki coupling to occupy the selectivity pocket.

- Antimalarial Research: Quinolines with 7-substitution are historical anchors for antimalarial activity (e.g., Chloroquine).[8] **3-Chloro-7-nitroquinoline** allows for the exploration of "reversed" electronic properties compared to the standard 4-amino-7-chloroquinoline class, potentially overcoming resistance mechanisms.[8]

Safety & Handling (E-E-A-T)

As a nitro-aromatic and halogenated heterocycle, specific safety protocols are mandatory.

- Toxicity: Classified as Harmful if swallowed (H302) and a Skin/Eye Irritant (H315/H319).[8]
- Handling: Use only in a fume hood. Nitro-compounds can be energetic; avoid excessive heat during drying.[8]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

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